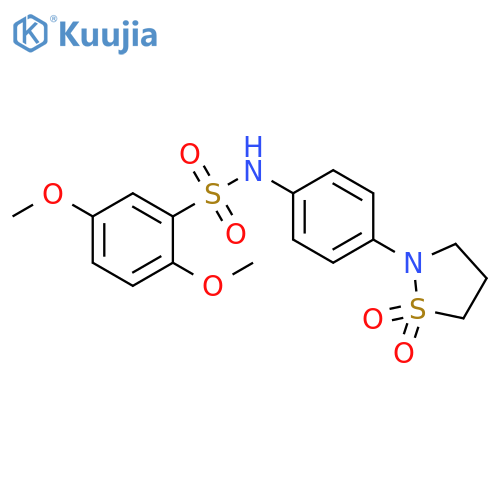

Cas no 946214-80-8 (N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide)

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2,5-dimethoxy-

- N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide

-

- インチ: 1S/C17H20N2O6S2/c1-24-15-8-9-16(25-2)17(12-15)27(22,23)18-13-4-6-14(7-5-13)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3

- InChIKey: NSNNWUJARFVMBP-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC=C(N3CCCS3(=O)=O)C=C2)(=O)=O)=CC(OC)=CC=C1OC

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2035-0009-15mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide |

946214-80-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2035-0009-2μmol |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide |

946214-80-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2035-0009-10mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide |

946214-80-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2035-0009-20mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide |

946214-80-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2035-0009-10μmol |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide |

946214-80-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2035-0009-5μmol |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide |

946214-80-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2035-0009-3mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide |

946214-80-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2035-0009-4mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide |

946214-80-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2035-0009-20μmol |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide |

946214-80-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2035-0009-5mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide |

946214-80-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamideに関する追加情報

Introduction to N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide (CAS No. 946214-80-8)

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 946214-80-8, represents a fusion of multiple chemical moieties that contribute to its potential applications in drug discovery and medicinal chemistry. The presence of a thiazolidinone core and a sulfonamide group in its molecular structure suggests a rich chemical space for interaction with biological targets.

The compound's structure is characterized by a phenyl ring substituted with 2,5-dimethoxy groups, which enhances its lipophilicity and solubility profile. These features are crucial for drug-like properties, as they influence the compound's ability to cross biological membranes and interact with enzymes or receptors. The dioxo functionality in the thiazolidinone ring adds another layer of complexity, potentially enabling diverse chemical reactions and modifications that could be exploited in synthetic chemistry.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them valuable scaffolds for drug design. The specific combination of functional groups in N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide positions it as a promising candidate for further investigation in these areas.

The thiazolidinone moiety is particularly noteworthy as it has been implicated in various pharmacological activities. For instance, derivatives of thiazolidinones have shown potential in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases. The incorporation of this moiety into the sulfonamide framework of our compound may synergistically enhance its biological efficacy. This hypothesis is supported by recent studies that have demonstrated the importance of heterocyclic scaffolds in modulating enzyme activity and receptor binding.

The dimethoxy substitution on the phenyl ring further fine-tunes the electronic properties of the molecule. Methoxy groups are electron-donating substituents that can influence the reactivity and binding affinity of the compound. In particular, they can enhance interactions with hydrophobic regions of biological targets, which is often critical for drug efficacy. The combination of these structural features makes N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide a compelling subject for further research.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions and pharmacokinetic properties. These tools can be leveraged to explore the potential of N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide as a lead compound for drug development. For example, molecular docking studies can identify potential binding pockets on target proteins or enzymes, while quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule.

In vitro studies have begun to shed light on the biological activity of this compound. Preliminary experiments suggest that it exhibits inhibitory effects on certain enzymes associated with inflammatory pathways. This aligns with the growing interest in developing small molecules that modulate these pathways as therapeutic agents. Additionally, the compound's stability under various conditions has been assessed through spectroscopic techniques such as NMR and mass spectrometry.

The synthesis of N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic transformations include condensation reactions to form the thiazolidinone ring and sulfonylation reactions to introduce the sulfonamide group. Advances in synthetic methodologies have made it possible to achieve these transformations more efficiently and with greater precision.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for research in materials science and agrochemistry. For instance, derivatives of sulfonamides have been explored as components in liquid crystals and organic semiconductors due to their ability to self-assemble into ordered structures. Similarly, modifications to the thiazolidinone core could lead to novel agrochemicals with enhanced efficacy against pests or pathogens.

As research continues to uncover new biological targets and therapeutic strategies, compounds like N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-y]phenyl)-2,5-dimethoxybenzene-1-sulfonamide are likely to play an increasingly important role in drug discovery efforts. The combination of structural complexity and functional diversity makes this molecule a rich source for innovation in medicinal chemistry. Future studies will focus on elucidating its mechanism of action and exploring its potential as a therapeutic agent or a building block for more complex derivatives.

946214-80-8 (N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide) 関連製品

- 1696855-78-3(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide)

- 1040640-32-1(3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine)

- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)

- 1092496-28-0(1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene)

- 1152581-72-0(1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-)

- 941892-19-9(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)

- 2228200-49-3(5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid)

- 72925-16-7((3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)

- 376638-52-7(2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(furan-2-yl)methylacetamide)

- 1805634-90-5(Ethyl 2-cyano-6-difluoromethoxy-4-nitrophenylacetate)